4-Chloro-6-(4-methoxybenzyl)pyrimidine
Overview
Description
4-Chloro-6-(4-methoxybenzyl)pyrimidine is a chemical compound with the molecular formula C12H11ClN2O. It has a molecular weight of 234.68 . The compound is liquid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H11ClN2O/c1-16-11-4-2-9(3-5-11)6-10-7-12(13)15-8-14-10/h2-5,7-8H,6H2,1H3
. This code provides a specific textual representation of the molecule’s structure. Physical and Chemical Properties Analysis
This compound is a liquid . The compound’s country of origin is UA .Scientific Research Applications
Synthesis and Biological Activity
Antitumor Activity
Compounds synthesized from reactions involving 4-Chloro-6-(4-methoxybenzyl)pyrimidine derivatives have been explored for their antitumor properties. For instance, the synthesis of new 5-(4-alkoxybenzyl)pyrimidines and their evaluation for antitumor activity have indicated potential efficacy in cancer treatment (Grigoryan et al., 2008). Another study focused on the synthesis of imidazole derivatives aimed at mimicking structures with known antimycobacterial activity, revealing several compounds with in vitro efficacy (Miranda & Gundersen, 2009).
Antiviral and Antimicrobial Activity
Research into pyrimidine derivatives also includes the exploration of their antiviral and antimicrobial potential. Some derivatives have shown activity against specific bacterial strains and viral infections, emphasizing the versatility of these compounds in therapeutic applications (Botta et al., 1992).
Chemical Transformations and Synthesis
Novel Compound Synthesis
The development of novel pyrimidine derivatives through chemical synthesis, including those with specific substituents like this compound, plays a crucial role in expanding the library of compounds with potential biological activity. Studies have detailed the synthesis of novel curcumin analogs, showcasing the chemical versatility and potential application of these compounds in biological systems (Chaves et al., 2021).
Characterization and Evaluation
The characterization and evaluation of synthesized compounds, including their spectroscopic and computational analysis, are critical in understanding their properties and potential applications. Research efforts are dedicated to thoroughly characterizing these compounds to evaluate their suitability for further development into therapeutic agents or chemical tools (Rajam et al., 2017).
Properties
IUPAC Name |
4-chloro-6-[(4-methoxyphenyl)methyl]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c1-16-11-4-2-9(3-5-11)6-10-7-12(13)15-8-14-10/h2-5,7-8H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGISCBCKPVUKRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=CC(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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